Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate
Overview
Description
Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate is an organic compound with the molecular formula C8H10N2O3S. This compound is characterized by the presence of a pyrimidine ring substituted with hydroxy and mercapto groups, and an ethyl ester group. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate typically involves the condensation of ethyl acetoacetate with thiourea under basic conditions, followed by cyclization and subsequent esterification. The reaction conditions often require a solvent such as ethanol and a base like sodium ethoxide to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the pyrimidine ring or the ester group.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and mercapto groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The pyrimidine ring can interact with nucleic acids, potentially affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-2-mercapto-5-pyrimidinecarboxylate
- Ethyl 2-hydroxy-4-oxo-2-pentenoate
- Ethyl 6-hydroxy-5-isobutoxy-2-methyl-4-pyrimidinecarboxylate
Uniqueness
Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both hydroxy and mercapto groups allows for versatile chemical reactivity and potential for forming multiple types of interactions with biological targets .
Properties
IUPAC Name |
ethyl 2-(4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-2-13-6(11)3-5-4-9-8(14)10-7(5)12/h4H,2-3H2,1H3,(H2,9,10,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQJLAUOZFTBTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CNC(=S)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394758 | |
Record name | Ethyl (4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29571-39-9 | |
Record name | MLS000737545 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123141 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl (4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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